molecular formula C24H24F4N4O3 B15137150 (E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide

(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide

Cat. No.: B15137150
M. Wt: 492.5 g/mol
InChI Key: SBZOWNJIUPEINK-SNAWJCMRSA-N
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Description

(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a fluoro-substituted aniline, and a methoxyisoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:

    Formation of the Isoquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro and Trifluoroethoxy Groups: These groups are typically introduced via nucleophilic substitution reactions using suitable fluorinated reagents.

    Coupling Reactions: The final coupling of the dimethylamino group and the but-2-enamide moiety is achieved through amide bond formation, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to, modulating their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s action.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A simpler compound with a methoxy group and an amine group, used in organic synthesis.

    2-Phenylethylamine: A related compound with a phenyl group and an ethylamine group, known for its biological activity.

Uniqueness

(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide is unique due to its complex structure, which includes multiple functional groups and a conjugated system. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

Molecular Formula

C24H24F4N4O3

Molecular Weight

492.5 g/mol

IUPAC Name

(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide

InChI

InChI=1S/C24H24F4N4O3/c1-32(2)10-4-5-22(33)31-19-13-17-15(11-21(19)34-3)8-9-29-23(17)30-16-6-7-18(25)20(12-16)35-14-24(26,27)28/h4-9,11-13H,10,14H2,1-3H3,(H,29,30)(H,31,33)/b5-4+

InChI Key

SBZOWNJIUPEINK-SNAWJCMRSA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C=CN=C(C2=C1)NC3=CC(=C(C=C3)F)OCC(F)(F)F)OC

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C=CN=C(C2=C1)NC3=CC(=C(C=C3)F)OCC(F)(F)F)OC

Origin of Product

United States

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